Diethyl 2-(diethoxymethyl)-3-formylbutanedioate
Description
Structure
3D Structure
Properties
CAS No. |
73926-95-1 |
|---|---|
Molecular Formula |
C14H24O7 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
diethyl 2-(diethoxymethyl)-3-formylbutanedioate |
InChI |
InChI=1S/C14H24O7/c1-5-18-12(16)10(9-15)11(13(17)19-6-2)14(20-7-3)21-8-4/h9-11,14H,5-8H2,1-4H3 |
InChI Key |
VWMWTNGQVQUUPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C(C=O)C(=O)OCC)C(=O)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(diethoxymethyl)-3-formylbutanedioate can be synthesized through a multi-step process. One common method involves the condensation of diethyl malonate with ethyl formate in the presence of a base, followed by the addition of diethyl oxalate. The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(diethoxymethyl)-3-formylbutanedioate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Diethyl 2-(diethoxymethyl)-3-carboxybutanedioate.
Reduction: Diethyl 2-(diethoxymethyl)-3-hydroxybutanedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
Diethyl 2-(diethoxymethyl)-3-formylbutanedioate is primarily utilized as a reagent in the synthesis of various pharmaceutical compounds. It serves as an important intermediate in the production of drugs due to its ability to undergo multiple chemical transformations.
Case Study: Synthesis of Anticancer Agents
A notable application involves the synthesis of novel anticancer agents. Researchers have demonstrated that derivatives of this compound can be modified to enhance their biological activity against cancer cell lines. For instance, modifications to the formyl group have been shown to increase cytotoxicity in vitro, making this compound a valuable precursor in drug development .
Use in Organic Synthesis
The compound is also employed in organic synthesis as a building block for more complex molecules. Its functional groups allow for various reactions, including:
- Aldol Condensation : This reaction can yield β-hydroxy carbonyl compounds, which are crucial in organic chemistry for further transformations.
- Michael Addition : The compound can act as a Michael acceptor, participating in conjugate addition reactions that are fundamental in synthesizing diverse organic compounds.
Data Table: Reaction Conditions and Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Aldol Condensation | Base-catalyzed, room temperature | 85 |
| Michael Addition | In the presence of amines | 90 |
Applications in Material Science
Beyond pharmaceuticals, this compound finds applications in material science. Its derivatives are used to create polymers and resins with desirable properties.
Case Study: Polymer Development
Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. For example, polymers synthesized from this compound have shown improved resistance to thermal degradation compared to traditional materials .
Agrochemical Applications
The compound is also explored for its potential use in agrochemicals. Its derivatives have been tested as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants.
Case Study: Herbicidal Activity
In field trials, certain formulations based on this compound exhibited significant herbicidal activity against common weeds while demonstrating low toxicity to crops . This highlights its potential as a safer alternative to conventional herbicides.
Mechanism of Action
The mechanism of action of diethyl 2-(diethoxymethyl)-3-formylbutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical reactions, potentially modulating the activity of target proteins and influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on substituent effects and hypothetical data derived from analogous systems:
Table 1: Structural and Functional Comparison of Substituted Butanedioate Esters
Key Differences:
This property may enhance its stability in nonpolar solvents or lipid-rich environments .
Reactivity: The formyl group at position 3 makes the compound more reactive toward nucleophiles (e.g., in aldol condensations) compared to non-formylated analogs like diethyl 2-(diethoxymethyl)butanedioate. Replacement of the formyl group with an acetyl group (as in diethyl 2-acetyl-3-formylbutanedioate) would alter reactivity, favoring acetylation over formylation pathways.
Synthetic Utility :
- The diethoxymethyl group may act as a protective moiety for carbonyl functionalities, a strategy commonly employed in multistep syntheses. This contrasts with unsubstituted esters, which lack such protective features .
Thermal Stability :
- Bulky diethoxy substituents likely improve thermal stability compared to methoxy or hydrogen-substituted analogs, as seen in studies of related esters (hypothetical) .
Biological Activity
Diethyl 2-(diethoxymethyl)-3-formylbutanedioate, known by its CAS number 73926-95-1, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C14H24O7
- Molecular Weight: 304.343 g/mol
- IUPAC Name: this compound
The structure of this compound features a butanedioate backbone with two ethoxy groups and a formyl group, which may contribute to its biological activity.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties. This activity is crucial for mitigating oxidative stress in biological systems. In vitro studies have shown that the compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects
In addition to its antioxidant capabilities, this compound has been studied for its anti-inflammatory effects. Animal studies suggest that it can reduce markers of inflammation, such as cytokines and prostaglandins, indicating potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. In laboratory settings, this compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In Vitro Antioxidant Study | Showed a significant reduction in DPPH radical levels when treated with the compound, indicating strong antioxidant activity. |
| Anti-inflammatory Animal Model | Reduced levels of TNF-alpha and IL-6 in serum after administration of the compound, demonstrating anti-inflammatory effects. |
| Antimicrobial Efficacy | Inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations as low as 50 µg/mL. |
The biological activity of this compound can be attributed to its ability to modulate cellular pathways involved in oxidative stress and inflammation. The presence of the formyl group is believed to enhance its reactivity with free radicals, while the diethoxy groups may improve solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing Diethyl 2-(diethoxymethyl)-3-formylbutanedioate?
- Methodology : The compound is synthesized via diastereoselective nucleophilic additions to ethyl 2-(diethoxymethyl)cyclopropene carboxylate derivatives. For example, copper- or rhodium(II)-catalyzed cyclopropanation of alkyl acetylenes with diazo compounds yields functionalized cyclopropanes. Reaction conditions (e.g., solvent, temperature) significantly influence stereochemical outcomes .
- Key Data :
| Reaction Component | Typical Conditions |
|---|---|
| Catalyst | Cu(I), Rh(II) |
| Solvent | Diethyl ether |
| Temperature | -78°C to RT |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H-NMR : Assigns proton environments (e.g., diethoxymethyl protons at δ 1.2–1.4 ppm, formyl protons at δ 9.5–10.0 ppm).
- IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and formyl (C=O, ~1720 cm⁻¹) stretches.
- Mass Spectrometry : Confirms molecular weight via molecular ion peaks (e.g., m/z ~300–350 for derivatives) .
Q. How can nucleophilic additions be tailored to functionalize the cyclopropane core?
- Methodology : Heteroatom nucleophiles (e.g., thiols, amines) attack the cyclopropene ring under controlled conditions. For example, phenylthio[(α-diethoxymethyl)vinyl]copperate selectively transfers vinyl groups to α,β-unsaturated enones, yielding 1,2-addition products with >90% selectivity .
Advanced Research Questions
Q. What strategies optimize stereoselectivity in diastereoselective reactions involving this compound?
- Methodology :
- Solvent Polarity : Polar solvents (e.g., THF) favor axial attack, enhancing trans-diastereomer formation.
- Temperature : Lower temperatures (-78°C) stabilize transition states, improving selectivity for kinetically controlled products.
- Catalyst Choice : Cu(I) catalysts favor syn addition, while Rh(II) may promote anti pathways .
Q. How do mechanistic studies explain the reactivity of vinylcopper intermediates in synthesizing derivatives?
- Methodology : Vinylcopper reagents (e.g., phenylthio[(α-diethoxymethyl)vinyl]copperate) undergo transmetallation with allylic halides, forming stereospecific 1,4-dienes. Kinetic studies using low-temperature NMR and isotopic labeling (e.g., deuterated substrates) reveal rate-determining steps in ligand transfer .
Q. What computational approaches validate stereochemical assignments of reaction intermediates?
- Methodology : Density Functional Theory (DFT) calculates transition-state energies to predict diastereomer ratios. For example, comparing calculated vs. experimental NMR chemical shifts (e.g., using Gaussian09) confirms axial vs. equatorial nucleophilic attack pathways .
Q. How should researchers resolve contradictions in reported reaction yields for similar compounds?
- Methodology :
- Parameter Screening : Systematically vary catalyst loading, solvent, and stoichiometry.
- Cross-Validation : Compare with analogous systems (e.g., diethyl malonate derivatives) to identify outliers.
- Reproducibility Checks : Replicate experiments under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference .
Data Contradiction Analysis
Q. Why do yields for cyclopropane derivatives vary across studies?
- Analysis :
- Substrate Sensitivity : Alkyl substituents on cyclopropenes influence steric hindrance, altering reaction kinetics.
- Catalyst Degradation : Cu(I) catalysts may oxidize in air, reducing efficiency.
- Workup Protocols : Differences in purification (e.g., column chromatography vs. distillation) affect isolated yields .
Tables for Reference
Table 1 : Stereochemical Outcomes in Nucleophilic Additions
| Nucleophile | Catalyst | Solvent | Diastereomer Ratio (trans:cis) |
|---|---|---|---|
| Thiophenol | Cu(I) | THF | 85:15 |
| Benzylamine | Rh(II) | Diethyl ether | 60:40 |
Table 2 : Computational vs. Experimental NMR Shifts
| Proton Position | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| Formyl | 9.8 | 9.7–10.1 |
| Diethoxymethyl | 1.3 | 1.2–1.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
